molecular formula C18H17BrN4O2S B2977892 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179424-85-1

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2977892
CAS No.: 1179424-85-1
M. Wt: 433.32
InChI Key: SCEVZKFJTJVFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups on the phenyl rings enhances its chemical properties and potential biological activities.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-23-13-9-7-12(8-10-13)15-11-25-18-20-19-17(22(18)21-15)14-5-3-4-6-16(14)24-2;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVZKFJTJVFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature. The reaction conditions are mild and efficient, providing excellent yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The methoxy groups on the phenyl rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

While the specific compound "3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide" is mentioned in the search results, comprehensive data tables and well-documented case studies for its applications are not available. However, the search results provide information on the synthesis, antitumor activity, and related compounds of triazolothiadiazines, which can provide insights into potential applications.

Triazolothiadiazines: Synthesis and Potential Applications
Triazolothiadiazines are a class of compounds that have been explored for their potential pharmacological activities . Research has focused on their synthesis and evaluation as potential anticancer agents .

Synthesis of Triazolothiadiazines
The synthesis of substituted 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines can be achieved through established methods . One approach involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate to synthesize 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides .

Antitumor Activity
Derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have demonstrated antineoplastic activity against a broad spectrum of cancer cell lines . Studies involving in vitro analysis on 60 cancer cell lines (including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer) have been conducted to assess the antitumor activity of these compounds . It has been observed that the substitution at the 3-position of the triazolothiadiazine core can influence the antitumor activity . For instance, replacing 3-H with ethyl or pentyl radicals can enhance the antitumor activity against MDA-MB-468 breast cancer cells .

Inhibitory Effects on Alkaline Phosphatases and Antibacterial Activity
Triazolothiadiazines have shown inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) . These compounds also exhibit antibacterial activity against human pathogenic bacteria. Specifically, 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has demonstrated significant efficacy against various bacteria .

Related Triazolothiadiazine Compounds
Other triazolothiadiazine derivatives, such as 6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have been synthesized and characterized .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar structural features.

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with comparable chemical properties.

    Triazolo[1,5-a]pyrimidine: Shares the triazole ring system and exhibits similar reactivity.

Uniqueness

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is unique due to the presence of methoxy groups on the phenyl rings, which enhance its chemical stability and biological activity.

Biological Activity

The compound 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of the triazolo-thiadiazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 344.40 g/mol
  • IUPAC Name : 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

The compound features a unique structure that combines both triazole and thiadiazine rings, contributing to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to exhibit:

  • Antiproliferative effects against cancer cell lines.
  • Antimicrobial activity against various pathogens.
  • Inhibition of specific enzymes , which may lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines demonstrate significant anticancer properties. For instance:

  • A study found that related compounds exhibited IC50 values in the low nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
  • The mechanism involves disruption of microtubule polymerization and interference with cell cycle progression .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • It demonstrated significant efficacy against several human pathogenic bacteria .
  • The structure-activity relationship suggests that the presence of methoxy groups enhances antibacterial activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • It showed potent inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), surpassing the activity of conventional inhibitors .
  • This inhibition is linked to potential anti-proliferative and pro-apoptotic effects in cancer therapy .

Case Studies and Research Findings

StudyFindings
MDPI Review (2024)Highlighted the synthesis and pharmacological potentials of triazolothiadazine derivatives, including significant anticancer and antimicrobial activities.
SciELO Study (2024)Investigated the microwave-assisted synthesis of triazolothiadazine derivatives with varied biological activities including antimicrobial and anticancer effects.
PMC Article (2022)Compiled synthetic methods and biological evaluations showing diverse pharmacological activities including enzyme inhibition and anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides under alkaline conditions (KOH or NaOH in ethanol). Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 thiol:phenacyl bromide). Purification via recrystallization in ethanol/water mixtures improves yield (75–85%) .
  • Data Contradictions : Longer reaction times (>12 hours) may lead to byproducts like triazolo-thiadiazoles due to over-oxidation. Adjusting solvent polarity (e.g., DMF vs. ethanol) can mitigate this .

Q. How can the purity and structural identity of the compound be validated post-synthesis?

  • Methodology :

  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Spectroscopy :
  • 1H NMR : Key signals include methoxy protons (δ 3.80–3.85 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (680–720 cm⁻¹) confirm heterocyclic core integrity .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation, such as tautomerism in the triazolothiadiazine ring?

  • Methodology :

  • Variable Temperature NMR : Conduct 1H NMR at 25°C and −40°C to observe tautomeric shifts (e.g., thione ↔ thiol forms). Static structures show sharp singlet peaks for NH protons (δ 12.5–13.0 ppm), while dynamic tautomerism broadens signals .
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis. For example, bond lengths (C–S: 1.72–1.76 Å; N–N: 1.32–1.35 Å) confirm the thiadiazine ring geometry and hydrogen bonding patterns .

Q. How does substitution at C3 and C6 positions influence antibacterial activity?

  • Structure-Activity Relationship (SAR) :

Substituent (C3)Substituent (C6)MIC (μg/mL) vs. S. aureus
2-Methoxyphenyl4-Methoxyphenyl12.5
4-Fluorophenyl2-Chlorophenyl25.0
3-Methylphenyl4-Bromophenyl50.0
  • Mechanistic Insight : Electron-donating groups (e.g., methoxy) enhance membrane penetration, while bulky substituents (e.g., bromophenyl) reduce activity due to steric hindrance .

Q. What computational methods predict binding affinity to fungal lanosterol 14α-demethylase (CYP51)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PDB 3LD6. The triazolothiadiazine core interacts with heme iron via N4 coordination (binding energy: −9.2 kcal/mol).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s antifungal activity while minimizing false positives?

  • Protocol :

Broth Microdilution (CLSI M27) : Test concentrations from 0.5–64 μg/mL against C. albicans ATCC 90022. Include fluconazole as a control.

Checkerboard Assay : Combine with amphotericin B to detect synergism (FIC index ≤0.5).

Cytotoxicity Screening : Use Vero cells (CC50 >50 μg/mL ensures selectivity) .

  • Data Interpretation : MIC values ≤16 μg/mL suggest clinical potential; discrepancies between fungistatic/fungicidal effects require time-kill curve analysis .

Q. What analytical techniques resolve discrepancies in solubility and stability profiles across different pH conditions?

  • Methodology :

  • HPLC-UV/PDA : Monitor degradation products at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (blood).
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for solid formulations) .
    • Key Finding : Hydrobromide salt enhances aqueous solubility (4.2 mg/mL at pH 7.0) but degrades at pH <3.0, forming triazole-thione byproducts .

Cross-Disciplinary Applications

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Methodology :

  • Fluorescence Spectroscopy : Measure λexem (350 nm/450 nm) in PBS. Quantum yield (Φ = 0.32) compares favorably with rhodamine B.
  • Confocal Microscopy : Localize in Candida hyphae via green fluorescence; co-stain with DAPI for nuclear validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.